1-Fluoro-5-nitronaphthalene
Overview
Description
1-Fluoro-5-nitronaphthalene is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
1-Fluoro-5-nitronaphthalene, and related compounds, have been synthesized through various methods. Brill (1966) reported the preparation of fluoronitronaphthalenes, including 1-fluoro-2-nitronaphthalene, via a modified Schiemann reaction, marking the first reported synthesis of this compound (Brill, 1966). Similarly, Bassilios, Shawky, and Salem (2010) achieved good yields of 1-fluoro-4-nitronaphthalene through the direct nitration of 1-fluoronaphthalene (Bassilios, Shawky, & Salem, 2010).
Photochemistry and Photophysical Properties
The photochemistry of 1-nitronaphthalene, a related compound, has been a subject of interest. Brigante et al. (2010) investigated its photosensitized reactions, which are potential sources of singlet oxygen and radical species in atmospheric waters (Brigante et al., 2010). Zugazagoitia, Almora-Díaz, and Peón (2008) and Zugazagoitia et al. (2009) examined the ultrafast intersystem crossing and triplet manifold relaxation in 1-nitronaphthalene, revealing insights into its excited-state dynamics (Zugazagoitia, Almora-Díaz, & Peón, 2008), (Zugazagoitia et al., 2009).
Potential Applications in Energy Storage
1-Nitronaphthalene has been explored as a cathode material for magnesium reserve batteries. Thirunakaran et al. (1996) investigated its use as a battery depolarizer in conjunction with a high-energy magnesium anode, offering a new perspective on its application in energy storage (Thirunakaran et al., 1996).
Chemical Synthesis and Analytical Methods
Cook, Zhang, and Liu (1993) discussed the synthesis of ortho aminonaphthophenones via the addition of carbanions to naphthoxazin-4-ones, highlighting the chemical versatility of nitronaphthalene derivatives (Cook, Zhang, & Liu, 1993). Additionally, Karagiannidou, Bekiari, and Vastardi (2015) developed a reversed-phase high-performance liquid chromatography method for analyzing 1-fluoronaphthalene and its process-related impurities, demonstrating the compound's significance in pharmaceutical synthesis (Karagiannidou, Bekiari, & Vastardi, 2015).
Atmospheric Chemistry and Environmental Impacts
Feilberg et al. (1999) modeled the formation, decay, and partitioning of nitro-polycyclic aromatic hydrocarbons like nitronaphthalenes in the atmosphere, elucidating their environmental behavior and impact (Feilberg et al., 1999).
Properties
IUPAC Name |
1-fluoro-5-nitronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIRKPWIJBXLEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617451 | |
Record name | 1-Fluoro-5-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13720-44-0 | |
Record name | 1-Fluoro-5-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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